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molecular formula C7H8ClNO2 B1580711 2-chloro-N-(2-furylmethyl)acetamide CAS No. 40914-13-4

2-chloro-N-(2-furylmethyl)acetamide

Cat. No. B1580711
M. Wt: 173.6 g/mol
InChI Key: DRDCOQBVIBGWCZ-UHFFFAOYSA-N
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Patent
US04703116

Procedure details

N-Furfurylchloroacetamide was prepared by adding 20.0 g. (0.206 mole) furfuryl amine in sufficient toluene to make a 15% solution to a 500 ml. three neck round bottom flask equipped with magnetic stir bar, additional funnel, and cooling bath and then adding 36 ml. of 20% sodium hydroxide. The mixture was cooled to 0°-5° C. and chloroacetyl chloride was added dropwise so that the reaction temperature was maintained at 5°-10° C. After the addition, a solid deposited on the walls of the flask. It was recrystallized from ether as a light tan solid. Yield was 85%.
Quantity
0.206 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:10][CH2:11][C:12](Cl)=[O:13]>C1(C)C=CC=CC=1>[CH2:1]([NH:7][C:12](=[O:13])[CH2:11][Cl:10])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.206 mol
Type
reactant
Smiles
C(C1=CC=CO1)N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 20.0 g
CUSTOM
Type
CUSTOM
Details
three neck round bottom flask equipped with magnetic stir bar, additional funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
ADDITION
Type
ADDITION
Details
adding 36 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 5°-10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
It was recrystallized from ether as a light tan solid

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)NC(CCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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